4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

Catalog No.
S670096
CAS No.
50670-58-1
M.F
C13H9BrO
M. Wt
261.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

CAS Number

50670-58-1

Product Name

4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde

IUPAC Name

4-(4-bromophenyl)benzaldehyde

Molecular Formula

C13H9BrO

Molecular Weight

261.11 g/mol

InChI

InChI=1S/C13H9BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-9H

InChI Key

AZDGDDGUHUQQMO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)Br

Organic Synthesis:

  • The presence of a reactive aldehyde group (CHO) makes 4'-bromobenzaldehyde a versatile building block for organic synthesis. Researchers can utilize it as a starting material for the preparation of more complex molecules. Studies suggest its application in the synthesis of various heterocyclic compounds, which are essential components in pharmaceuticals and functional materials [].

Material Science:

  • 4'-bromobenzaldehyde's ability to self-assemble into liquid crystalline phases holds promise for material science applications. Research suggests its potential use in the development of new functional materials with specific optical and electronic properties [].

Medicinal Chemistry:

  • Preliminary studies indicate the possibility of using 4'-bromobenzaldehyde as a starting material for the synthesis of novel bioactive compounds. However, further research is needed to explore its efficacy and potential therapeutic applications [].

4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde is an organic compound characterized by its molecular formula C13H9BrO and a molar mass of 261.13 g/mol. This compound features a bromine atom attached to one of the phenyl rings, along with a formyl group (-CHO) at the para position of the biphenyl structure. The compound appears as a solid with a melting point ranging from 135 to 140 °C and is noted for its density of 1.430 g/cm³ . It is also sensitive to irritants, indicating that proper safety precautions should be taken during handling.

Typical of aldehydes and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles such as hydride ions or alcohols, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form imines or other complex structures.
  • Electrophilic Substitution: The bromine substituent can facilitate electrophilic aromatic substitution reactions, allowing further functionalization of the biphenyl structure.

Synthesis of 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde can be achieved through several methods:

  • Bromination of Biphenyl: Starting from biphenyl, bromination can be performed using bromine in the presence of a catalyst to introduce the bromine substituent.
  • Formylation: The introduction of the formyl group can be accomplished through Vilsmeier-Haack reaction or using other formylating agents like paraformaldehyde in the presence of suitable catalysts.
  • Rearrangement Reactions: Certain rearrangement reactions involving phenolic derivatives may also yield this compound.

4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde has several applications in organic synthesis:

  • Reagent for Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Ligand Formation: This compound is utilized in creating zinc quaterphenylterpyridine complexes which are important in coordination chemistry .
  • Material Science: Its derivatives may find applications in organic electronics and materials science due to their electronic properties.

Interaction studies involving 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde primarily focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions helps in predicting its behavior in synthetic pathways and potential biological interactions. Further studies could explore its interactions with biomolecules to assess any pharmacological relevance.

Several compounds share structural similarities with 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-[1,1'-biphenyl]-4-carbaldehydeC13H9ClOContains chlorine instead of bromine
4-Methyl-[1,1'-biphenyl]-4-carbaldehydeC14H12OSubstituted methyl group instead of halogen
4-Nitro-[1,1'-biphenyl]-4-carbaldehydeC13H9BrO2Contains a nitro group which may enhance reactivity

These compounds exhibit variations in their reactivity and biological activity due to differences in substituents on the biphenyl structure. The unique presence of bromine in 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde may influence its electronic properties and interaction dynamics compared to these similar compounds.

XLogP3

4.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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